molecular formula C17H11ClN2O3 B2494647 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 3-chlorobenzenecarboxylate CAS No. 478029-26-4

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 3-chlorobenzenecarboxylate

Cat. No. B2494647
CAS RN: 478029-26-4
M. Wt: 326.74
InChI Key: UVZBXKZBQOUMDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 3-chlorobenzenecarboxylate involves multiple steps, including condensation reactions, cycloadditions, and modifications of pyridazinone derivatives. For instance, methyl 6-oxo-5-phenyl-1,3,4-oxadiazin-2-carboxylate, a compound with a similar structure, was prepared through the treatment of hydrazone with dicyclohexylcarbodiimide, followed by reactions with various olefins to yield Diels-Alder adducts and γ-oxoketenes (Christl et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by crystallographic studies, revealing specific bonding patterns and geometries. For example, the crystal structure analysis of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, a related compound, shows intermolecular hydrogen bonding and the formation of inversion dimers in its crystal lattice (Dadou et al., 2019).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including esterification, cycloaddition, and reactions with active methylene compounds. For instance, (6-Oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters have been used as efficient coupling agents for the esterification of carboxylic acids, demonstrating the chemical reactivity and potential utility of similar compounds in synthetic chemistry (Won et al., 2007).

Scientific Research Applications

Pyridazinone Compounds as Selective Cyclooxygenase Inhibitors

Pyridazinone compounds, closely related to the target chemical structure, have been highlighted for their potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. ABT-963, a vicinally disubstituted pyridazinone, exemplifies these characteristics with superior selectivity, solubility, and safety profiles compared to other COX-2 inhibitors, showcasing potential in treating pain and inflammation associated with conditions like arthritis (Asif, 2016).

Antioxidant Capacity and Assays

Antioxidant capacity assays, such as the ABTS/PP decolorization assay, play a crucial role in evaluating the antioxidant potential of compounds. These assays provide insights into the reaction pathways and the antioxidant capacity of various substances, including phenolic compounds which are structurally akin to the chemical . This understanding is crucial for developing new antioxidants with potential applications in food preservation, pharmaceuticals, and cosmetic products (Ilyasov et al., 2020).

Applications in Optoelectronic Materials

Compounds such as quinazolines and pyrimidines, which share structural motifs with the target compound, are being extensively researched for their applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, demonstrate significant potential in developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them a prominent choice for metal-ion sensors and other optoelectronic applications (Lipunova et al., 2018).

Safety and Hazards

The related compound “6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl 4-methoxybenzoate” has been classified with the GHS07 pictogram, and has the signal word “Warning”. Hazard statements include H302, H312, and H332. Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

(6-oxo-1-phenylpyridazin-3-yl) 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3/c18-13-6-4-5-12(11-13)17(22)23-15-9-10-16(21)20(19-15)14-7-2-1-3-8-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZBXKZBQOUMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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